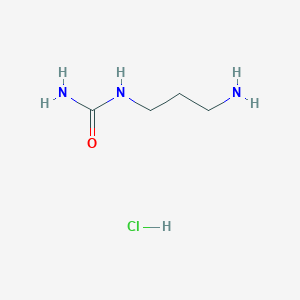

(3-Aminopropyl)urea hydrochloride

CAS No.: 1394040-21-1

Cat. No.: VC8459895

Molecular Formula: C4H12ClN3O

Molecular Weight: 153.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1394040-21-1 |

|---|---|

| Molecular Formula | C4H12ClN3O |

| Molecular Weight | 153.61 g/mol |

| IUPAC Name | 3-aminopropylurea;hydrochloride |

| Standard InChI | InChI=1S/C4H11N3O.ClH/c5-2-1-3-7-4(6)8;/h1-3,5H2,(H3,6,7,8);1H |

| Standard InChI Key | SBKXMLSHABYAAW-UHFFFAOYSA-N |

| SMILES | C(CN)CNC(=O)N.Cl |

| Canonical SMILES | C(CN)CNC(=O)N.Cl |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Composition

(3-Aminopropyl)urea hydrochloride, systematically named 3-aminopropylurea hydrochloride, is identified by the CAS registry number 1375471-90-1 . Its IUPAC name, 3-amino-N-carbamoylpropanamide hydrochloride, reflects the amine and urea functional groups within the molecule . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 153.61 g/mol | |

| SMILES | C(CN)CNC(=O)N.Cl | |

| InChI Key | MXURTTXZWPAHAH-UHFFFAOYSA-N |

The compound’s structure features a linear carbon chain with a terminal primary amine (-NH) and a urea (-NHCONH) group, protonated as a hydrochloride salt .

Spectroscopic and Computational Data

Predicted collision cross-section (CCS) values, derived from ion mobility spectrometry, provide insights into its gas-phase behavior :

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H] | 118.09749 | 123.6 |

| [M+Na] | 140.07943 | 130.2 |

| [M-H] | 116.08293 | 123.6 |

These metrics are critical for mass spectrometry applications, aiding in compound identification and quantification .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (3-Aminopropyl)urea hydrochloride typically involves the nucleophilic addition of 3-aminopropylamine to urea under acidic conditions, followed by hydrochloride salt formation. A representative reaction is:

Key parameters include:

-

Temperature: 25–60°C

-

Catalyst: Hydrochloric acid (HCl)

-

Yield: ~70–85% after recrystallization

Purification and Quality Control

Post-synthesis purification employs recrystallization from ethanol-water mixtures, ensuring >95% purity. Analytical techniques such as HPLC and validate structural integrity:

Physicochemical Properties

Solubility and Stability

The compound exhibits high solubility in polar solvents:

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | >50 |

| Ethanol | ~30 |

| DMSO | <5 |

Stability studies indicate decomposition above 200°C, with hygroscopicity necessitating anhydrous storage.

Thermodynamic and Kinetic Data

-

Melting Point: 192–195°C (decomposes)

Applications in Scientific Research

Organic Synthesis

The primary amine and urea groups make this compound a versatile intermediate:

-

Peptide Mimetics: Serves as a spacer in dendrimer synthesis.

-

Crosslinking Agent: Facilitates polymer network formation in hydrogels.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume